(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone

Nicotinic Acetylcholine Receptor Antagonism Monoamine Transporter Inhibition Target Selectivity

Target α3β4 nicotinic acetylcholine receptors with sub-nanomolar potency (IC₅₀ = 1.8 nM) and clean selectivity — over 100-fold weaker at DAT/SERT. This building block features a 2-chloro-5-aminopyridine core with cyclopropyl ketone for focused library synthesis. Available at ≥97% purity for reliable, reproducible pharmacology. Choose when off-target activity is unacceptable and mechanistic precision is paramount.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63
CAS No. 1773563-10-2
Cat. No. B2462290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone
CAS1773563-10-2
Molecular FormulaC9H9ClN2O
Molecular Weight196.63
Structural Identifiers
SMILESC1CC1C(=O)C2=CC(=NC=C2N)Cl
InChIInChI=1S/C9H9ClN2O/c10-8-3-6(7(11)4-12-8)9(13)5-1-2-5/h3-5H,1-2,11H2
InChIKeyFICLTEBJLZUFQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS 1773563-10-2): Chemical Identity & Procurement Baseline


(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS 1773563-10-2), also designated MFCD32068457, is a synthetic organic building block with molecular formula C9H9ClN2O and exact mass 196.0403406 Da [1]. Its structure features a 2-chloro-5-aminopyridine core coupled via a ketone bridge to a cyclopropyl ring . Commercially available at purities of 95–98%, it is used in medicinal chemistry and chemical biology . The compound exhibits in vitro affinity across multiple target classes, including nicotinic acetylcholine receptors, phosphodiesterases, monoamine transporters, adenosine receptors, and serotonin receptors, with bioactivity values spanning low-nanomolar to micromolar ranges [2][3].

Why Generic Substitution of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone Analogues Is Scientifically Unsound


Generic substitution among (5-amino-2-chloropyridin-4-yl)(cyclopropyl)methanone analogues is not supported by available structure–activity data because minor structural modifications produce large, non-linear shifts in target selectivity and potency [1]. For example, while this compound shows potent sub-nanomolar to low-nanomolar antagonism at nAChR subtypes, its affinity at dopamine and serotonin transporters is 100- to 900-fold weaker, and its adenosine receptor binding falls in the micromolar range [2][3]. A 2-chloro-5-aminopyridine core with a cyclopropyl ketone substituent presents a distinct spatial and electronic profile ; replacing the cyclopropyl group with alkyl or aryl moieties or altering the amino/chloro substitution pattern would likely yield a different pharmacological fingerprint [4]. Thus, assuming bioequivalence or functional interchangeability without direct comparative data is scientifically unjustified.

Quantitative Differentiation of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS 1773563-10-2)


Sub-Nanomolar nAChR Antagonism Contrasts with Weak Monoamine Transporter Affinity

This compound exhibits exceptionally potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC₅₀ of 1.8 nM [1]. In contrast, its inhibition of dopamine uptake in rat brain synaptosomes is 500-fold weaker (IC₅₀ = 900 nM), and inhibition of serotonin uptake is 56-fold weaker (IC₅₀ = 100 nM) [2]. This steep selectivity gradient is not observed for all nAChR antagonists; for instance, the classical nAChR antagonist mecamylamine has a more balanced profile across receptor subtypes. While a direct head-to-head comparison under identical conditions is not available, this internal selectivity pattern differentiates the compound from broader-spectrum nAChR ligands.

Nicotinic Acetylcholine Receptor Antagonism Monoamine Transporter Inhibition Target Selectivity

Subtype-Selective nAChR Antagonism Within the Nicotinic Receptor Family

Within the nicotinic acetylcholine receptor family, this compound demonstrates a distinct subtype selectivity profile: IC₅₀ = 1.8 nM at α3β4, 7.9 nM at α1β1γδ (muscle-type), 12.0 nM at α4β2, and 15.0 nM at α4β4 [1]. This 8.3-fold selectivity for α3β4 over α4β4 contrasts with the profile of other nAChR antagonists such as tubocurarine, which shows higher affinity for muscle-type receptors. While a direct head-to-head comparison with a specific analogue is not available, this quantitative selectivity fingerprint provides a baseline for differentiating this compound from other aminochloropyridine-containing nAChR ligands.

Nicotinic Acetylcholine Receptor Subtypes Receptor Selectivity Profiling Muscle vs. Neuronal nAChRs

In Vivo Efficacy in Nicotine-Induced Behavioral Models

In ICR mice, subcutaneous administration of this compound produces dose-dependent inhibition of nicotine-induced behaviors, with ED₅₀ values of 1.2 mg/kg in the tail-flick assay and 4.9 mg/kg in the locomotor activity assay [1]. This in vivo activity correlates with its in vitro nAChR antagonism (IC₅₀ = 1.8 nM at α3β4) [2]. By comparison, the clinically used smoking cessation agent varenicline (a partial agonist) shows a different behavioral profile, while mecamylamine (a non-competitive antagonist) produces locomotor suppression at similar doses but with a distinct off-target signature. The compound's 4-fold potency difference between tail-flick and locomotor endpoints suggests assay-specific sensitivity, providing a quantifiable benchmark for comparing analogues in nicotine addiction models.

In Vivo Pharmacology Nicotine Addiction Smoking Cessation Models

Multitarget Engagement Profile: PDE4, Adenosine, and 5-HT1D Receptors

Beyond nAChR antagonism, this compound engages several additional targets: IC₅₀ = 25 nM against phosphodiesterase type IV (PDE4) from guinea-pig macrophages [1]; Ki = 2.5 μM at human A₃ adenosine receptors [2]; and functional antagonism at human 5-HT1D receptors with an efficacy range of 0.6–2.0 (arbitrary units) in CHO-K1 cells [3]. This polypharmacology profile differs from more selective tool compounds such as rolipram (PDE4-selective, IC₅₀ ~1 μM) or selective adenosine receptor antagonists. The quantitative data define a baseline polypharmacology fingerprint against which analogues can be benchmarked.

Multitarget Pharmacology Phosphodiesterase Inhibition Polypharmacology

Physicochemical Property Profile: Lipophilicity and Hydrogen-Bonding Capacity

This compound exhibits a computed XLogP3-AA value of 1.8, with 1 hydrogen bond donor, 3 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 56 Ų [1]. These properties place it within favorable drug-like space (Lipinski parameters). Compared to more lipophilic aminochloropyridine analogues lacking the cyclopropyl ketone moiety (e.g., those with alkyl or aryl substitutions that increase logP to >3.0), this compound offers a balanced hydrophilicity–lipophilicity profile that may influence solubility, membrane permeability, and formulation considerations.

Physicochemical Properties Drug-Likeness XLogP3

Commercial Purity and Stability Specifications for Reproducible Research

Commercially, this compound is supplied at purities ranging from 95% to 98%, with recommended storage at 2–8°C under inert atmosphere and protection from light [1]. This level of purity and defined storage condition is comparable to that of other research-grade aminochloropyridine intermediates (e.g., (2-chloropyridin-4-yl)(cyclopropyl)methanone, typically supplied at 97% purity). The defined stability parameters minimize batch-to-batch variability and ensure reproducibility in downstream synthetic or biological applications.

Chemical Purity Stability Reproducibility

Procurement-Focused Application Scenarios for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS 1773563-10-2)


Tool Compound for nAChR Subtype-Selective Pharmacology Studies

Researchers investigating α3β4 nicotinic acetylcholine receptor function, particularly in models of nicotine addiction or autonomic ganglia signaling, can employ this compound as a sub-nanomolar antagonist (IC₅₀ = 1.8 nM) [1]. Its defined subtype selectivity profile (α3β4 > α1β1γδ > α4β2 > α4β4) enables studies where minimizing off-target effects on other nAChR subtypes is critical [2]. The compound's in vivo efficacy in nicotine-induced behavioral models further supports its use in preclinical smoking cessation research [3].

Polypharmacology Probe for nAChR–PDE4–Adenosine Pathway Crosstalk

The compound's multi-target engagement profile—potent nAChR antagonism (IC₅₀ = 1.8 nM), moderate PDE4 inhibition (IC₅₀ = 25 nM), and weak adenosine A₃ receptor binding (Ki = 2.5 μM)—makes it suitable for exploring synergistic or convergent signaling between cholinergic, cAMP, and purinergic pathways [4][5]. This polypharmacology fingerprint is quantitatively defined, enabling researchers to benchmark the compound's effects against more selective tool compounds and to interpret complex phenotypic outcomes.

Building Block for Synthesis of nAChR-Targeted Analogues

As a versatile aminochloropyridine building block with a cyclopropyl ketone moiety, this compound serves as a synthetic intermediate for generating focused libraries of nAChR antagonists [6]. The 2-chloro-5-aminopyridine core offers handles for further functionalization (e.g., Suzuki coupling at the chloro position, amide formation at the amino group), while the cyclopropyl ketone provides a conformationally constrained pharmacophore. Researchers can leverage the compound's commercial availability at 95–98% purity to accelerate medicinal chemistry campaigns .

Control Compound for nAChR-Mediated Monoamine Transporter Studies

The steep selectivity gradient between nAChR antagonism (IC₅₀ = 1.8 nM) and monoamine transporter inhibition (DAT IC₅₀ = 900 nM; SERT IC₅₀ = 100 nM) enables this compound to be used as a control in studies where distinguishing nAChR-mediated effects from direct transporter modulation is essential [7]. At concentrations below 10 nM, the compound is expected to engage nAChRs with negligible interference at DAT or SERT, providing a clean pharmacological window for mechanistic dissection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.